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Compound of Interest

Compound Name: 5-Azaspiro[3.5]nonan-8-one

CAS No.: 362053-33-6

Cat. No.: B3028858

Get Quote

Executive Summary: The "Escape from Flatland"
In the current era of medicinal chemistry, the 5-azaspiro[3.5]nonane scaffold represents a

critical tool for increasing the fraction of saturated carbon atoms (

) in drug candidates. Unlike flat aromatic systems, this spirocyclic amine offers a rigid, three-
dimensional architecture that improves solubility, metabolic stability, and selectivity by orienting
substituents into specific vectors not accessible to planar rings.

While the 7-azaspiro[3.5]nonane isomer (nitrogen distal to the spiro center) has been heavily

patented for metabolic targets (e.g., GPR119 agonists), the 5-azaspiro[3.5]nonane isomer

(nitrogen adjacent to the spiro center) is emerging as a distinct intellectual property (IP) asset,

particularly in the design of novel bioisosteres for piperidine and peptidomimetics.

Chemical Architecture & Isomer Distinction
Precise nomenclature is vital for IP analysis. The "5-aza" designation places the nitrogen atom

within the six-membered ring, directly adjacent to the spiro quaternary carbon.
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Feature 5-Azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane

Structure
Nitrogen adjacent to spiro

center (Position 5)

Nitrogen distal to spiro center

(Position 7)

Key Property
High steric bulk near Nitrogen;

-quaternary center effect.

Mimics 4,4-disubstituted

piperidines.[1]

Primary IP Holder
Enamine, Broad Pharma

(Pfizer/Merck)
Taisho Pharmaceutical

Key Application
Peptidomimetics (

-turn mimetics), Monobactams.

GPR119 Agonists (Diabetes),

CCR Antagonists.

Patent Landscape Analysis
The IP landscape for 5-azaspiro[3.5]nonane is characterized by a mix of "composition of

matter" patents for specific drugs and "process" patents for the scaffold's synthesis.

Key Assignees & Therapeutic Areas
Taisho Pharmaceutical: Dominates the 7-azaspiro space but holds foundational IP that often

covers the broad azaspiro[3.5]nonane genus in Markush structures for metabolic disorders

[1].

Antibiotic Developers: Patents such as WO2015103583A1 (Monobactams) list 5-

azaspiro[3.5]nonane as a specific heterocycle for constructing Gram-negative antibiotic side

chains [3].

Oncology (SHP2/KRAS): Broad claims in recent filings (e.g., EP3772513A1) include this

scaffold as a rigid linker in protein-protein interaction inhibitors [4].

Strategic Landscape Map
The following diagram visualizes the relationship between the scaffold, key assignees, and

therapeutic applications.[2]
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Figure 1: Strategic patent landscape linking the 5-azaspiro[3.5]nonane scaffold to major players

and therapeutic areas.

Synthesis Methodologies (Technical Deep Dive)
Synthesizing the 5-azaspiro[3.5]nonane core is synthetically challenging due to the steric strain

at the spiro junction. Two primary routes exist: the Traditional Cyclization (often lower yield) and

the Modern Modular Assembly (high FTO potential).

Protocol A: Modern Modular Assembly (Ring-Closing
Metathesis)
Based on recent disclosures (Herasym et al., 2025), this route uses a "Diversity Oriented

Synthesis" (DOS) approach. It is preferred for generating functionalized derivatives (e.g.,

esters) suitable for library generation [2].

Mechanism:

Precursor Formation: Reaction of cyclobutanone with an amine and allylating agent.

Ring Closure: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form the piperidine

ring.

Hydrogenation: Saturation of the alkene.
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Step-by-Step Protocol:

Reagents: 1-allyl-N-benzylcyclobutanamine (Starting Material), Acryloyl chloride (or

equivalent acrylate), Grubbs Catalyst (2nd Gen),

, Pd/C.

Acylation: Dissolve 1-allyl-N-benzylcyclobutanamine (1.0 eq) in DCM at 0°C. Add acryloyl

chloride (1.1 eq) and

(1.5 eq). Stir for 2h. Isolate the diene intermediate.

RCM Cyclization: Dissolve the diene in anhydrous DCM (0.01 M dilution to favor

intramolecular reaction). Degas with Argon. Add Grubbs II catalyst (2-5 mol%). Reflux for 12-

24h.

Checkpoint: Monitor disappearance of terminal alkene peaks via

NMR.

Hydrogenation: Filter the reaction mixture through silica to remove Ru catalyst. Redissolve in

MeOH. Add 10% Pd/C (10 wt%). Stir under

balloon (1 atm) for 16h to reduce the double bond and remove the benzyl group (if
debenzylation is desired simultaneously, use Pearlman's catalyst).

Purification: Filter through Celite. Concentrate to yield 5-azaspiro[3.5]nonane-7-carboxylate

derivative.[3][4]

Protocol B: Traditional Intramolecular Alkylation
This method, adapted from patents for the oxa-aza analogs (CN113214290B), relies on double

alkylation [5].

Starting Material: Bis(2-haloethyl)amine derivative or similar linear precursor.

Cyclization: React with a malonate derivative (e.g., diethyl malonate) in the presence of a

strong base (NaH or LiHMDS) to close the four-membered ring onto the six-membered

precursor, or vice versa.
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Note: This route often suffers from competitive polymerization and lower yields compared

to the RCM route.

Synthesis Workflow Diagram
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Figure 2: Modern synthesis workflow for 5-azaspiro[3.5]nonane via Ring-Closing Metathesis.
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Strategic IP Considerations
For researchers entering this space, three factors are paramount:

Freedom to Operate (FTO): The 7-azaspiro isomer is heavily fenced by Taisho and others for

metabolic indications. The 5-azaspiro isomer offers a cleaner FTO profile, especially for non-

metabolic targets like oncology or antibacterials.

Bioisosterism: The 5-azaspiro scaffold acts as a gem-dimethyl piperidine mimic. If your lead

compound contains a piperidine ring where the 2-position is metabolically labile (oxidation

hotspot), replacing it with the 5-azaspiro core blocks this position with the spiro-cyclobutane,

potentially extending half-life (

).

Building Block Availability: While formerly rare, the recent publication of scalable routes (e.g.,

Herasym et al., 2025) means custom synthesis is no longer the only option. Commercial

vendors (Enamine, BenchChem) now list these intermediates, lowering the barrier to entry

for testing [2, 6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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